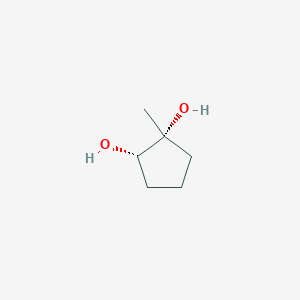

(1R,2S)-1-methylcyclopentane-1,2-diol

CAS No.:

Cat. No.: VC13872767

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O2 |

|---|---|

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | (1R,2S)-1-methylcyclopentane-1,2-diol |

| Standard InChI | InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m0/s1 |

| Standard InChI Key | CVZBNRSGTBIHPO-NTSWFWBYSA-N |

| Isomeric SMILES | C[C@]1(CCC[C@@H]1O)O |

| SMILES | CC1(CCCC1O)O |

| Canonical SMILES | CC1(CCCC1O)O |

Introduction

Structural and Stereochemical Characteristics

The molecular formula of (1R,2S)-1-methylcyclopentane-1,2-diol is , with a cyclopentane backbone substituted by a methyl group at C1 and hydroxyl groups at C1 and C2. The (1R,2S) configuration establishes a cis relationship between the hydroxyl groups, while the methyl group introduces steric effects that influence conformational dynamics.

Key structural features include:

-

Chirality: The stereogenic centers at C1 and C2 generate four possible stereoisomers. The (1R,2S) configuration is distinct from (1S,2R), (1R,2R), and (1S,2S) forms, with implications for biological activity .

-

Hydrogen Bonding: Vicinal hydroxyl groups facilitate intramolecular hydrogen bonding, stabilizing specific conformers. This interaction impacts solubility and reactivity.

-

Steric Effects: The methyl group at C1 creates torsional strain, potentially affecting ring puckering and intermolecular interactions .

Synthesis and Stereoselective Production

Despite limited direct reports on (1R,2S)-1-methylcyclopentane-1,2-diol, biocatalytic strategies for analogous 1,2-diols provide a framework for its potential synthesis. The ACS study on 1-phenylpropane-1,2-diol (PPD) demonstrates a modular two-step approach combining carboligases and alcohol dehydrogenases to achieve high stereoselectivity . Adapting these methods could involve:

Biocatalytic Carboligation

Using engineered carboligases (e.g., BAL or BFDL461A) to condense aldehydes into hydroxy ketone intermediates. For example:

This step requires precise control over regioselectivity to position the methyl group correctly.

Stereoselective Reduction

Alcohol dehydrogenases (ADHs) such as LbADH or RADH reduce ketone intermediates to diols with >95% enantiomeric excess (ee) . For the target compound:

Critical parameters include:

-

Solvent System: Microaqueous conditions (e.g., 1,5-pentanediol) enhance substrate solubility and enzyme stability .

-

Cofactor Regeneration: NADPH recycling via smart cosubstrates (e.g., 1,5-pentanediol) improves sustainability .

Table 1: Hypothetical Synthesis Conditions for (1R,2S)-1-Methylcyclopentane-1,2-Diol

| Parameter | Value | Source Adaptation |

|---|---|---|

| Carboligase | BFDL461A (mutant) | |

| ADH | LbADH | |

| Solvent | 1,5-Pentanediol | |

| Product Concentration | ~60 g L (projected) | |

| Stereoselectivity | >95% ee |

Physicochemical Properties

While direct data on (1R,2S)-1-methylcyclopentane-1,2-diol is sparse, inferences from similar diols suggest:

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl groups, with reduced solubility in water compared to non-methylated analogs.

-

Thermal Stability: Decomposition above 200°C, consistent with cyclopentane diol derivatives .

-

Acidity: values of ~12–14 for hydroxyl groups, typical for secondary alcohols.

Challenges and Research Gaps

-

Synthetic Scalability: Current biocatalytic methods for analogous diols achieve ~60 g L yields , but methyl-substituted variants may require optimized enzyme mutants.

-

Characterization Data: NMR and X-ray crystallography data for the target compound are unavailable, hindering conformational analysis.

-

Biological Screening: No studies directly assess the antimicrobial or therapeutic potential of (1R,2S)-1-methylcyclopentane-1,2-diol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume